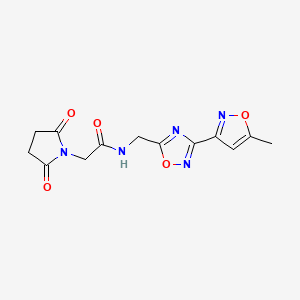
2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H13N5O5 and its molecular weight is 319.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a hybrid molecule that has attracted attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C12H13N5O4, with a molecular weight of approximately 283.26 g/mol. The structure includes a pyrrolidine ring and oxadiazole moiety, which are critical for its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. A study demonstrated that these compounds could effectively reduce seizure activity in various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. For instance, a related compound showed an effective dose (ED50) of 79.5 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model .
Analgesic Effects
The compound has also been evaluated for its analgesic properties. In experimental pain models, it demonstrated efficacy in reducing pain responses associated with formalin-induced tonic pain and neuropathic pain induced by oxaliplatin. The data suggest that the compound may modulate pain pathways effectively .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects through inhibition of pro-inflammatory cytokines and modulation of immune responses. It has been shown to affect pathways involving NF-κB and MAPK/ERK signaling, which are crucial in inflammatory processes .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- GABA Receptor Modulation : The compound may enhance GABAergic transmission, leading to anticonvulsant effects.
- Inhibition of Ion Channels : It potentially inhibits voltage-gated sodium channels, which are crucial in neuronal excitability.
- Cytokine Modulation : By affecting the expression of cytokines, it plays a role in reducing inflammation.
Study on Anticonvulsant Activity
In a study published in Neuropharmacology, researchers synthesized several derivatives based on the 2,5-dioxopyrrolidin framework. Among these, one particular derivative showed promising results in reducing seizure frequency in rodent models compared to standard anticonvulsants like ethosuximide and levetiracetam .
Pain Management Research
A clinical trial assessed the efficacy of this compound in patients with neuropathic pain conditions. Results indicated significant pain reduction compared to placebo groups, highlighting its potential as a therapeutic agent for chronic pain management .
Summary of Findings
| Activity Type | Model Used | Effective Dose (ED50) |
|---|---|---|
| Anticonvulsant | MES Test | 79.5 mg/kg |
| 6 Hz Seizure Model | 22.4 mg/kg | |
| Analgesic | Formalin-Induced Pain | Significant reduction |
| Oxaliplatin-Induced Neuropathy | Significant reduction | |
| Anti-inflammatory | Cytokine Inhibition | Modulates NF-κB pathway |
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c1-7-4-8(16-22-7)13-15-10(23-17-13)5-14-9(19)6-18-11(20)2-3-12(18)21/h4H,2-3,5-6H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXSNUNGOPRHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














